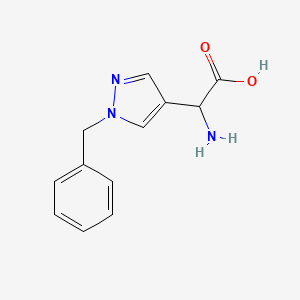

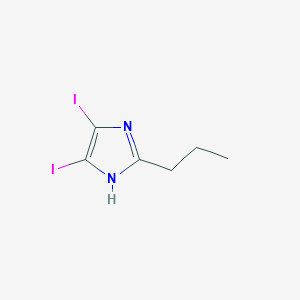

2-Amino-2-(1-benzylpyrazol-4-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves various chemical strategies and intermediates. For instance, compounds with related structures have been synthesized through reactions involving amino acids and reaction intermediates like 1H-benzotriazol-1-ylacetyl chloride, highlighting the versatility of synthetic routes available for these chemicals (Jamkhandi & Disouza, 2012). Another example includes the acylation of amines and pyrazole with acyl chloride derivatives to produce novel amides and acylpyrazoles, demonstrating the reactive nature of the carboxylic acid function in these compounds (Arutjunyan et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds reveals interesting features like tautomerism, protonation, and isomerism, as shown in studies of 4-nitroso-5-aminopyrazoles. These structures are often elucidated using X-ray crystallography, highlighting the presence of NH...O=N hydrogen bonds and the significance of molecular geometry in defining the properties of such compounds (Holschbach et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving similar compounds are diverse, including debenzylation reactions facilitated by acetic acid, indicating the sensitivity of these molecules to reaction conditions and their potential for chemical modification (Ji et al., 2012). The reactivity of these compounds under different conditions underscores their chemical versatility.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

Synthesis and Toxicity Analysis : A study by Salionov (2015) focused on synthesizing esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, a class of compounds related to 2-Amino-2-(1-benzylpyrazol-4-yl)acetic acid. These compounds exhibit various biological activities, including analgesic, neuroleptic, and anti-inflammatory properties. The research analyzed their acute toxicity, finding them to be practically non-toxic or low-toxic (Salionov, 2015).

Synthesis and Microbial Studies : Patel and Agravat (2007) synthesized derivatives of 2-Amino substituted benzothiazole, closely related to 2-Amino-2-(1-benzylpyrazol-4-yl)acetic acid. These derivatives were evaluated for their antibacterial and antifungal activities, demonstrating the compound's potential in microbial studies (Patel & Agravat, 2007).

Energetic Salts Synthesis : Research by Joo et al. (2012) involved the synthesis of 2-(5-Nitroiminotetrazol-1-yl)acetic acid, which is structurally similar to the compound . This study highlighted the potential use of such compounds in the creation of energetic materials, characterized by their high heats of formation and detonation properties (Joo et al., 2012).

Synthesis of Thiazolyl Derivatives : The work by Yu-huan (2009) on synthesizing 2-(2-amino-4-thiazolyl)-(Z)-2 derivatives, related to 2-Amino-2-(1-benzylpyrazol-4-yl)acetic acid, provided insights into the development of new chemical entities with potential applications in medicinal chemistry (Yu-huan, 2009).

Biological Activities

Antimicrobial Activity : Kalekar, Bhat, and Koli (2011) synthesized 1,4 Benzothiazine derivatives, which bear structural similarities to the compound . These derivatives showed significant antibacterial and antifungal activity, highlighting the potential biological applications of such compounds (Kalekar, Bhat, & Koli, 2011).

Antibacterial and Antifungal Properties : Research on derivatives of benzoxazin, closely related to 2-Amino-2-(1-benzylpyrazol-4-yl)acetic acid, by Kadian, Maste, and Bhat (2012), demonstrated their antibacterial activity against various bacterial strains. This suggests the potential of the compound for developing new antimicrobial agents (Kadian, Maste, & Bhat, 2012).

Enzymatic Activity Inhibition : A study by Ikram et al. (2015) on amino acid Schiff base ligand derivatives, structurally related to the compound , revealed their ability to inhibit xanthine oxidase, an enzyme involved in oxidative stress. This indicates the compound's potential role in managing diseases related to oxidative stress (Ikram et al., 2015).

Chemical Reactions and Properties

- Acylation Reactions : Research by Arutjunyan et al. (2013) on acylation of amines and pyrazole, using derivatives of acetic acid similar to 2-Amino-2-(1-benzylpyrazol-4-yl)acetic acid, provides insights into its reactivity and potential applications in synthesizing novel chemical compounds (Arutjunyan et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

While specific future directions for “2-Amino-2-(1-benzylpyrazol-4-yl)acetic acid” are not available in the sources I found, research into similar compounds is ongoing. These compounds are often used in the development of new drugs and materials, so future research may focus on exploring these applications further .

Wirkmechanismus

Mode of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could suggest a similar mode of action .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities reported for similar compounds, it is likely that this compound could have diverse effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

2-amino-2-(1-benzylpyrazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-11(12(16)17)10-6-14-15(8-10)7-9-4-2-1-3-5-9/h1-6,8,11H,7,13H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJOKDMQHOUQPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(1-benzylpyrazol-4-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2480468.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2480471.png)

![5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2480472.png)

![N-(cyanomethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2480473.png)

![4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2480474.png)

![2-(naphthalen-2-yloxy)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2480477.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2480482.png)

![2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2480486.png)

![propan-2-yl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2480487.png)